4-(4-hydroxyphenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-hydroxyphenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a pyrrolo[3,4-d]pyrimidine core. Its structure features a 4-hydroxyphenyl group at position 4, a methyl group at position 1, and a 2-(piperidin-1-yl)ethyl substituent at position 4. This compound belongs to a broader class of dihydropyrimidinones, which are known for diverse biological activities, including antimicrobial, anticancer, and antidiabetic effects .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-22-16-13-24(12-11-23-9-3-2-4-10-23)19(26)17(16)18(21-20(22)27)14-5-7-15(25)8-6-14/h5-8,18,25H,2-4,9-13H2,1H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSQMYZVFASOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CCN4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives, to which this compound belongs, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. They have been reported to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Mode of Action
Pyrimidine derivatives have been reported to exert their anti-inflammatory effects through their inhibitory response against the expression and activities of certain vital inflammatory mediators.
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways related to inflammation, including those involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This could potentially impact the bioavailability of this compound.
Biological Activity
4-(4-hydroxyphenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C20H26N4O3, and it possesses a complex structure that may contribute to various pharmacological effects.
Chemical Structure
The compound features a pyrrolo[3,4-d]pyrimidine core with multiple functional groups that may influence its biological interactions. The presence of the piperidine and hydroxyphenyl moieties suggests potential for diverse biological activities.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Similar compounds have demonstrated significant antitumor properties. For instance, derivatives of pyrrolo[3,4-d]pyrimidine have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antibacterial Properties : Piperidine derivatives are known for their antibacterial effects. Studies have shown that modifications in the piperidine ring can enhance antibacterial activity against specific pathogens .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, related compounds have been studied for their inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways .
Case Studies and Experimental Data
- Antitumor Studies : A study involving a series of pyrrolopyrimidine derivatives showed that certain modifications led to increased cytotoxicity against prostate cancer cell lines (LNCaP). The most potent derivative exhibited an IC50 value of 2.07 µM against PTP1B .
- Antibacterial Activity : Research on piperidine-containing compounds has demonstrated that they can inhibit bacterial growth effectively. For example, a derivative similar to the target compound showed significant activity against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Molecular docking studies indicated that the compound could bind effectively to PTPs, suggesting a mechanism for its potential therapeutic effects. The binding affinity was comparable to known inhibitors, indicating promising pharmacological properties .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Core Structure Variations :
- The target compound and analogs in share a pyrrolo[3,4-d]pyrimidine core, whereas compounds like 10 () utilize a pyrrolo[2,3-d]pyrimidine scaffold. The [3,4-d] configuration may enhance steric accessibility for enzyme binding compared to [2,3-d], as seen in the superior α-glucosidase inhibition of Compound A .
- The 4-hydroxyphenyl group in the target compound and analogs (e.g., Compounds A–D) is critical for hydrogen bonding with biological targets, as demonstrated in molecular docking studies .
Substituent Effects: Piperidine vs. Halogenated Derivatives: The 4-chlorophenyl substituent in ’s compound may enhance lipophilicity and membrane permeability relative to the 4-hydroxyphenyl group, though at the cost of reduced hydrogen-bonding capacity .
Biological Activity Trends :
Preparation Methods
Cyclocondensation Strategy
The pyrrolo[3,4-d]pyrimidine-2,5-dione core can be efficiently constructed through cyclocondensation reactions. This approach typically involves the reaction of 2-(2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivatives via Curtius rearrangement of corresponding acyl azides formed in situ upon treatment with diphenylphosphoryl azide. This method has been successfully applied to synthesize various PARP inhibitors containing the pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold.
Modified Biginelli Reaction Pathway
A three-component Biginelli-type condensation reaction represents another versatile approach for constructing the core structure. This reaction typically involves:
- A substituted benzaldehyde (4-hydroxybenzaldehyde in our target)
- Urea or thiourea
- β-Ketoesters or similar compounds
This multicomponent reaction can be catalyzed by various Lewis acids or performed under microwave irradiation to enhance yields and reduce reaction times.
Nucleophilic Substitution Method
The third general approach involves nucleophilic substitution reactions, particularly for introducing the 6-substituent. As demonstrated in multiple studies, this involves the reaction of 6-bromomethyl or 6-chloromethyl dihydropyrimidine derivatives with appropriate amines, including piperidine derivatives.
Specific Methods for Preparing 4-(4-Hydroxyphenyl)-1-Methyl-6-(2-(Piperidin-1-yl)ethyl)-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]pyrimidine-2,5-Dione
Method 1: Sequential Functionalization Approach
Optimization Parameters and Reaction Conditions
Solvent and Temperature Effects
The choice of solvent and reaction temperature significantly impacts yield and purity. Table 1 summarizes optimal conditions based on analogous syntheses:
Table 1: Solvent and Temperature Optimization for Key Synthetic Steps
Catalyst Screening
Various catalysts have been evaluated for the key cyclocondensation reaction, as summarized in Table 2:
Table 2: Catalyst Performance in Cyclocondensation Reactions
Key Intermediates and Building Blocks
Preparation of 4-(4-Hydroxyphenyl) Dihydropyrimidine Precursors
The 4-(4-hydroxyphenyl) moiety can be introduced using 4-hydroxybenzaldehyde in Biginelli reactions. This component is critical for the biological activity of the final compound and can be prepared according to established procedures.
Synthesis of 2-(Piperidin-1-yl)ethyl Derivatives
The 2-(piperidin-1-yl)ethyl group can be introduced through several routes:
- Direct alkylation using 2-(piperidin-1-yl)ethyl halides
- Mitsunobu reaction with 2-(piperidin-1-yl)ethanol
- Reductive amination approaches using piperidine and appropriate aldehydes
The choice of method depends on the specific synthetic sequence and available precursors.
Protection Strategies for Hydroxyl Groups
Given the presence of a hydroxyl group in the target compound, protection-deprotection strategies may be necessary during synthesis. Common protecting groups include benzyl, tert-butyldimethylsilyl (TBDMS), or acetyl groups. These can be installed prior to certain reaction steps and removed at appropriate stages in the synthesis.
Analytical Characterization
Spectroscopic Data for Structure Confirmation
Table 3: Expected Spectroscopic Data for this compound
Chromatographic Analysis for Purity Assessment
High-performance liquid chromatography (HPLC) represents the method of choice for purity determination. Typical conditions include:
- Column: C18 reversed-phase (250 mm × 4.6 mm, 5 μm)
- Mobile phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm and 280 nm
- Expected retention time: 5-7 minutes (based on similar compounds)
Q & A
Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclization steps, while ethanol/water mixtures aid in crystallization .
- Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) improve yields in cyclocondensation reactions, as demonstrated in analogous chromeno-pyrimidine syntheses .
- Temperature Control: Maintaining 60–80°C during alkylation of the piperidinylethyl side chain minimizes side-product formation .
- Purification: Column chromatography (silica gel, CHCl₃:MeOH gradient) or recrystallization from ethanol achieves >95% purity .
Example Optimization Table:
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | DMF, 100°C, 12h | 60–70% |
| 2 | Alkylation | EtOH, 80°C, 6h | 50–65% |
| 3 | Purification | CHCl₃:MeOH (9:1) | 90–95% |
Basic Research Question: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrrolopyrimidine core and substitution patterns (e.g., hydroxylphenyl and piperidinylethyl groups). Key signals include:
- Aromatic protons (δ 6.7–7.2 ppm for hydroxyphenyl) .
- Piperidine N-CH₂ protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (expected ~430 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry of the fused bicyclic system, though challenges arise due to poor crystallinity. Co-crystallization with acetic acid may improve crystal formation .
Advanced Research Question: How can contradictory reports about this compound’s biological activity be resolved?
Methodological Answer:
Discrepancies in biological data (e.g., enzyme inhibition vs. receptor agonism) may arise from assay conditions or impurity profiles. To address this:
- Standardize Assays: Use recombinant enzyme systems (e.g., PARP-1) with ATP/NAD⁺ competition assays under controlled pH (7.4) and temperature (37°C) .
- Purity Validation: Confirm compound integrity via HPLC (C18 column, 0.1% TFA in H₂O:MeCN) before biological testing .
- Dose-Response Studies: Test across a 1 nM–100 µM range to differentiate specific vs. off-target effects. For example, IC₅₀ values <10 µM suggest therapeutic relevance .
Advanced Research Question: What computational strategies predict this compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Analyze binding stability to targets (e.g., PARP enzymes) using AMBER or GROMACS. Focus on hydrogen bonding between the hydroxyphenyl group and catalytic residues .
- ADMET Prediction: Tools like SwissADME estimate:
- Lipophilicity (LogP ~2.5), suggesting moderate blood-brain barrier penetration.
- CYP450 inhibition risk (e.g., CYP3A4) due to the piperidine moiety .
- Toxicity Screening: Use ProTox-II to predict hepatotoxicity (alert: pyrrolidine ring) and prioritize in vitro liver microsome assays .
Advanced Research Question: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Methodological Answer:
- Core Modifications: Replace the hydroxyphenyl group with fluorophenyl (to enhance metabolic stability) or methoxy groups (to improve solubility) .
- Side Chain Optimization: Vary the piperidinylethyl group’s length (e.g., propyl vs. ethyl) to alter steric effects.
- Bioisosteric Replacement: Substitute the dione moiety with thioxo groups, as seen in chromeno-pyrimidine analogs with enhanced PARP inhibition .
Example SAR Table:
| Analog Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Fluorophenyl | 8.2 µM (PARP-1) | 2x potency vs. parent |
| Piperidinylpropyl | 12.5 µM (PARP-1) | Reduced selectivity |
| Thioxo derivative | 3.1 µM (PARP-1) | Improved binding |
Basic Research Question: What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (Ar) to prevent oxidation of the hydroxyphenyl group. Desiccate to avoid hygroscopic degradation .
- Solvent Compatibility: Avoid DMSO for long-term storage (>1 month) due to slow decomposition; use lyophilized form in PBS for in vitro studies .
Advanced Research Question: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by heating lysates (37–65°C) and quantifying remaining soluble target via Western blot .
- Knockdown Controls: Use siRNA against PARP-1 to verify on-target effects (e.g., reduced DNA repair in HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

